3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Lipophilicity ADME Drug-likeness

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1) is a gem-dimethyl-substituted 2,3-dihydrobenzofuran bearing a carboxylic acid at the 5-position (C₁₁H₁₂O₃, MW 192.21 g/mol). The compound belongs to the coumaran (2,3-dihydrobenzofuran) class, a privileged scaffold in medicinal chemistry.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 75097-97-1
Cat. No. B3153109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
CAS75097-97-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C=C(C=C2)C(=O)O)C
InChIInChI=1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyFZQMLJICQHDHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1): Physicochemical Identity and Scaffold Classification for Procurement Decisions


3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1) is a gem-dimethyl-substituted 2,3-dihydrobenzofuran bearing a carboxylic acid at the 5-position (C₁₁H₁₂O₃, MW 192.21 g/mol) . The compound belongs to the coumaran (2,3-dihydrobenzofuran) class, a privileged scaffold in medicinal chemistry. Its defining structural feature—the 3,3-dimethyl substitution on the non-aromatic dihydrofuran ring—distinguishes it from the broader family of benzofuran-5-carboxylic acids by introducing steric bulk, conformational restriction, and increased lipophilicity (measured LogP 2.256) . This compound serves as both a versatile carboxylic acid building block for amide/ester derivatization and as the core substructure of several drug development programs, including HCV NS5B polymerase inhibitors and dual COX-2/5-LOX anti-inflammatory agents [1][2].

Why 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid Cannot Be Substituted by Generic Benzofuran-5-carboxylic Acids in Research and Development


The 3,3-gem-dimethyl substitution on the dihydrofuran ring is not a passive structural decoration—it fundamentally alters at least four properties that govern suitability for scientific applications. First, the two methyl groups increase lipophilicity by approximately 0.9 LogP units compared to the unsubstituted 2,3-dihydrobenzofuran-5-carboxylic acid (LogP 1.32) , impacting membrane permeability and ADME profiles. Second, the gem-dimethyl motif restricts the conformational puckering of the dihydrofuran ring, creating a sterically constrained environment that influences molecular recognition at protein binding sites [1]. Third, the 3,3-dimethyl pattern is the specific structural requirement for the DHDMBF class of dual COX-2/5-LOX inhibitors—SAR studies demonstrated that no alternative heterocyclic core was clearly superior to the 3,3-dimethyldihydrobenzofuran structure [2]. Fourth, the 3,3-dimethyl-2,3-dihydrobenzofuran-5-yl moiety appears in sub-nanomolar inhibitors of ubiquitin-activating enzymes (IC₅₀ < 10 nM), a binding potency that closely related scaffolds lacking this substitution pattern do not replicate [3]. Simple interchange with unsubstituted, monomethyl, or regioisomeric 2,2-dimethyl analogs would abrogate these differentiated properties.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1)


LogP Differentiation: ~0.9 Log Unit Increase in Lipophilicity vs. Unsubstituted 2,3-Dihydrobenzofuran-5-carboxylic acid Drives Superior Membrane Permeability Predictions

The 3,3-dimethyl substitution increases the calculated LogP by approximately 0.9 log units relative to the unsubstituted parent 2,3-dihydrobenzofuran-5-carboxylic acid, a difference with substantial consequences for passive membrane permeability and oral bioavailability predictions. The target compound (CAS 75097-97-1) has a reported LogP of 2.256 (Fluorochem) , while the unsubstituted analog 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7) has a LogP of 1.3197 (Molbase) . The regioisomeric 2,2-dimethyl analog (CAS 123656-34-8) shows an intermediate LogP of 2.0983 . A ΔLogP of ~0.9 typically corresponds to an approximately 8-fold increase in octanol/water partition coefficient, which directly impacts Caco-2 permeability predictions and CNS penetration potential. This differentiation is critical for medicinal chemistry programs where fine-tuning lipophilicity within a narrow optimal range (LogP 2-3 for oral drugs) is a key optimization parameter.

Lipophilicity ADME Drug-likeness Partition coefficient

Synthetic Accessibility: Scalable Process Achieves 40% Overall Yield vs. <5% for Original Route, Enabling Multi-Gram Procurement of the 3,3-Dimethyl Scaffold

The pharmaceutical relevance of the 3,3-dimethyl-2,3-dihydrobenzofuran scaffold was validated by the development of a scalable synthetic route specifically addressing the unique challenges posed by this ring system. Wang and Briggs (2014) reported that the original discovery chemistry route to the HCV NS5B inhibitor intermediate (containing the 3,3-dimethyl-2,3-dihydrobenzofuran core) achieved an overall yield of less than 5%, plagued by a 1:1 nitration regioselectivity problem and multiple chromatographic purifications [1]. A redesigned route employing a sulfuric acid-catalyzed Friedel–Crafts alkylation on 4,6-dichlororesorcinol, with correct ordering of bromination/chlorination/methylation steps, improved the overall yield to 40%—an 8-fold increase. This process replaced a tin hydride-mediated ring closure with an environmentally benign alternative and eliminated four chromatographic purifications [1]. The fact that a dedicated process chemistry effort was required and published in Organic Process Research & Development underscores that the 3,3-dimethyl substitution pattern presents unique synthetic challenges (and opportunities) not shared by unsubstituted or monomethyl analogs, making this specific CAS number the relevant procurement target for programs building on this scaffold.

Process chemistry Scalable synthesis Route optimization HCV inhibitor

Dual COX-2/5-LOX Pharmacological Profile: 3,3-Dimethyl Substitution Defines the DHDMBF Scaffold Validated as Gastrointestinal-Safe Anti-Inflammatory Agents with No Superior Alternative Core Identified

The 3,3-dimethyl substitution on the dihydrobenzofuran ring is the defining structural feature of the DHDMBF (7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran) class of dual COX-2/5-LOX inhibitors. In a comprehensive SAR study examining variations of the dihydrobenzofuran 'core'—including changes to the heterocycle size/identity and phenyl ring substitution—Janusz et al. (1998) explicitly concluded that 'no structure was clearly superior to the DHDMBF structure' [1]. A specific member of this class, DHDMBF30, exhibited an IC₅₀ of 12 μmol/L against the pancreatic cancer cell line Capan-2, with concomitant reduction of COX-2, 5-LOX, and VEGF expression [2]. The scaffold's discovery origin links directly to the metabolic fate of tebufelone, where a DHDMBF was identified as the active metabolite responsible for the dual COX/5-LOX inhibition underlying gastrointestinal safety [1]. This establishes the 3,3-dimethyl substitution as a pharmacologically validated motif for achieving dual enzyme inhibition with a favorable GI safety profile—a combination not demonstrated for the unsubstituted 2,3-dihydrobenzofuran-5-carboxylic acid or its 2,2-dimethyl regioisomer.

COX-2 inhibition 5-LOX inhibition Anti-inflammatory NSAID safety Dual inhibitor

Sub-Nanomolar Ubiquitin-Activating Enzyme Inhibition: The 3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl Moiety Enables IC₅₀ < 10 nM Target Engagement Across Three E1 Enzymes

The 3,3-dimethyl-2,3-dihydrobenzofuran-5-yl group, when incorporated into a pyrazolopyrimidine-containing scaffold (Compound I-026, patented by Millennium Pharmaceuticals), demonstrates exceptional target engagement across the ubiquitin-like protein activation cascade. BindingDB records IC₅₀ values of <10 nM against three distinct human E1 enzymes: Ubiquitin-conjugating enzyme E2 E1, SUMO-activating enzyme subunit 2, and Ubiquitin-like modifier-activating enzyme 1 [1]. This pan-E1 inhibitory profile at sub-nanomolar potency is enabled by the specific 3,3-dimethyl substitution, which contributes both the steric bulk and conformational restriction needed for optimal fit within the ATP-binding pockets of these enzymes. The corresponding patent families (US10202389, US9663525, US9796725) explicitly claim compounds containing the 3,3-dimethyl-2,3-dihydrobenzofuran-5-yl substructure, confirming that this specific substitution pattern is an essential component of the pharmacophore. No equivalent potency data exist for compounds where this moiety is replaced by unsubstituted or 2,2-dimethyl variants in the same scaffold context.

Ubiquitin-activating enzyme E1 inhibitor SUMO-activating enzyme Target engagement

Endothelin Receptor Antagonist Selectivity: Dihydrobenzofuran Replacement of Benzodioxole Enhances ETA Selectivity, with 3,3-Dimethyl Pattern Contributing to Metabolic Stability

In the Abbott Laboratories pyrrolidine-3-carboxylic acid series of endothelin receptor antagonists, systematic SAR revealed that replacing the benzodioxole moiety of Atrasentan (ABT-627) with a dihydrobenzofuran ring increased ETA receptor selectivity [1]. The data shows that the methoxy-to-methyl replacement on the C2-aromatic substituent, combined with the benzodioxole-to-dihydrobenzofuran swap, enhanced selectivity for ETA over ETB receptors. Furthermore, adding a fluorine atom to the dihydrobenzofuran-containing scaffold provided a metabolically stable and orally bioavailable ETA-selective antagonist [1]. While the published SAR focuses on the 2,3-dihydrobenzofuran ring as a general replacement, the 3,3-dimethyl substitution pattern—as present in CAS 75097-97-1—provides additional steric shielding of the dihydrofuran ring, which is expected to further reduce oxidative metabolism at the 2- and 3-positions. This differentiates the 3,3-dimethyl variant from the unsubstituted 2,3-dihydrobenzofuran analog for programs optimizing metabolic stability in endothelin antagonist or related GPCR-targeting scaffolds.

Endothelin antagonist ETA selectivity Metabolic stability Cardiovascular

Physicochemical Differentiation: Higher Melting Point (194-197°C Unsubstituted) vs. 3,3-Dimethyl (No Sharply Defined MP in Standard Sources) Alters Formulation and Handling Characteristics

The unsubstituted 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7) is a crystalline solid with a well-defined melting point of 194-197°C (or 185°C by alternative sources) . In contrast, standard vendor technical datasheets for 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1) do not report a discrete melting point, suggesting either a lower melting solid, a waxy semi-solid, or polymorphic behavior at ambient conditions—consistent with the disruption of crystal packing by the gem-dimethyl groups . The 2,2-dimethyl regioisomer (CAS 123656-34-8) has a reported melting point of 175-177°C , confirming that dimethyl substitution generally depresses the melting point but positional isomerism (2,2- vs. 3,3-) influences the magnitude. For procurement decisions, the physical form directly impacts ease of weighing, solubility in formulation vehicles, and long-term storage stability. Programs requiring a high-melting crystalline solid for gravimetric dispensing may favor the unsubstituted analog, while those prioritizing lipophilicity and conformational constraint will accept the potentially different physical form of the 3,3-dimethyl variant.

Solid-state properties Formulation Handling Crystallinity

Optimal Scientific and Industrial Application Scenarios for 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1)


HCV NS5B Polymerase Inhibitor Medicinal Chemistry: Procure CAS 75097-97-1 as the Key Carboxylic Acid Intermediate for Amide Library Synthesis

Research groups or CROs synthesizing analogs of the Roche HCV NS5B polymerase inhibitor series (Compound 12 and derivatives) should procure this specific CAS number as the carboxylic acid intermediate for amide coupling. The published scalable route (40% overall yield, Org. Process Res. Dev. 2014) provides a validated synthesis protocol, and the carboxylic acid handle at the 5-position enables direct diversification into amide libraries through standard HATU/EDC coupling [1]. The unsubstituted or 2,2-dimethyl analogs lack the specific substitution pattern required for the NS5B pharmacophore and cannot substitute in this application.

Dual COX-2/5-LOX Inhibitor Development: Use as the Core Scaffold for Gastrointestinal-Safe Anti-Inflammatory Drug Candidates

Academic or industrial programs developing next-generation NSAIDs with reduced gastrointestinal toxicity should select the 3,3-dimethyl-substituted scaffold based on the DHDMBF class validation. The J. Med. Chem. 1998 SAR study demonstrated that no alternative core was superior to the 3,3-dimethyldihydrobenzofuran for dual COX-2/5-LOX inhibition with oral activity [1]. The carboxylic acid at position 5 provides a synthetic handle for introducing diverse 5-keto substituents, the position identified as critical for modulating potency and selectivity. The DHDMBF30 compound (IC₅₀ = 12 μM in pancreatic cancer cells) exemplifies the anticancer potential of this scaffold beyond inflammation [2].

Ubiquitin-Proteasome Pathway Drug Discovery: Building Block for Pan-E1 Inhibitor Libraries

For programs targeting ubiquitin-activating enzyme (UAE), SUMO-activating enzyme, or ubiquitin-like modifier-activating enzyme 1, CAS 75097-97-1 is the essential building block for constructing the 3,3-dimethyl-2,3-dihydrobenzofuran-5-yl-pyrazolopyrimidine scaffold patented by Millennium Pharmaceuticals [1]. The sub-nanomolar IC₅₀ (<10 nM) across three E1 enzymes provides a validated starting point for lead optimization. Procurement of this specific CAS number ensures fidelity to the patent-described structures, which is critical for freedom-to-operate considerations and for reproducing published structure-activity relationships.

Physicochemical Property Optimization: Select 3,3-Dimethyl over Unsubstituted Analog When LogP Increase of ~0.9 Units is Desired

In multiparameter optimization campaigns where increasing lipophilicity within the drug-like range (LogP 2-3) is required without adding rotatable bonds or hydrogen bond donors, the 3,3-dimethyl analog (LogP 2.256) offers a ~0.9 LogP advantage over the unsubstituted parent (LogP 1.32) [1][2]. This is achieved through gem-dimethyl substitution—a classic 'magic methyl' effect—which increases LogP while simultaneously introducing conformational constraint. Procurement teams should select CAS 75097-97-1 when the design hypothesis specifically requires enhanced membrane permeability or CNS penetration, and select CAS 76429-73-7 when higher aqueous solubility is the priority. The 2,2-dimethyl regioisomer (LogP 2.0983) offers an intermediate option , allowing fine-tuning of lipophilicity across a gradient using positional isomerism.

Quote Request

Request a Quote for 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.